![molecular formula C15H15ClN4O3 B2598806 (5-Chloro-6-hydroxypyridin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034580-01-1](/img/structure/B2598806.png)
(5-Chloro-6-hydroxypyridin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-6-hydroxypyridin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as GSK2330672, is a small molecule inhibitor that has been developed by GlaxoSmithKline for the treatment of various diseases. This compound has shown promising results in preclinical studies and has the potential to be used in the treatment of cancer, inflammation, and other diseases.
Wissenschaftliche Forschungsanwendungen
Selective and Efficacious Inhibitors
A study by Li et al. (2013) describes a series of novel aminopyridyl/pyrazinyl-substituted compounds as potent, highly selective, and orally efficacious c-Met/ALK dual inhibitors. These compounds showed promising pharmacodynamics effects by inhibiting c-Met phosphorylation in vivo and significant tumor growth inhibitions in human gastric carcinoma xenograft models.
Molecular Interaction Studies
Shim et al. (2002) investigated N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a potent and selective antagonist for the CB1 cannabinoid receptor. The study provides insights into the molecular interaction of the antagonist with the receptor, contributing to the understanding of the binding interaction mechanisms.
Genotoxicity and Metabolic Activation
Kalgutkar et al. (2007) explored the genotoxicity of 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a 5-HT2C agonist with potential for obesity treatment. The study identified a metabolism-dependent genotoxicity, providing a mechanistic basis for the mutagenicity of this compound.
Structural Characterization
Böck et al. (2021) reported on the synthesis and structural characterization of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles. The study provides detailed information on the molecular conformations, protonation sites, and intermolecular hydrogen bonding patterns, which are crucial for understanding the chemical behavior of these compounds.
Synthesis and Optimization
Hughes et al. (2010) described the synthesis of a PDE5 inhibitor, which showed excellent potency and selectivity profile and demonstrated in vivo efficacy. The synthesis methods and structural-activity relationships provided in this study are crucial for drug development processes.
Eigenschaften
IUPAC Name |
3-chloro-5-(3-pyrazin-2-yloxypiperidine-1-carbonyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3/c16-12-6-10(7-19-14(12)21)15(22)20-5-1-2-11(9-20)23-13-8-17-3-4-18-13/h3-4,6-8,11H,1-2,5,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBCIYOOQMEBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)C(=C2)Cl)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-6-hydroxypyridin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.